6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one
CAS No.: 1142201-85-1
Cat. No.: VC2298720
Molecular Formula: C7H10N2O3
Molecular Weight: 170.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1142201-85-1 |
|---|---|
| Molecular Formula | C7H10N2O3 |
| Molecular Weight | 170.17 g/mol |
| IUPAC Name | 5-(2-hydroxyethyl)-3-methyl-1H-pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C7H10N2O3/c1-9-6(11)5(2-3-10)4-8-7(9)12/h4,10H,2-3H2,1H3,(H,8,12) |
| Standard InChI Key | UBYXQSOTFGOEGT-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C(=CNC1=O)CCO |
| Canonical SMILES | CN1C(=O)C(=CNC1=O)CCO |
Introduction
Chemical Properties and Structure
Basic Physical and Chemical Properties
6-Hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one possesses several definitive physical and chemical properties that characterize its behavior and potential applications. The following table outlines the key properties of this compound:
| Property | Value |
|---|---|
| Molecular Weight | 170.16 g/mol |
| Molecular Formula | C₇H₁₀N₂O₃ |
| Appearance | Not specified in available data |
| Solubility | Likely soluble in polar solvents due to hydroxyl groups |
| Melting Point | Not specified in available data |
| Boiling Point | Not specified in available data |
| pKa | Not specified in available data |
| Salt Form | Sodium salt (Na⁺) |
The molecular weight and formula indicate a relatively small organic molecule with a moderate degree of functionalization . The presence of multiple oxygen atoms and nitrogen in the structure suggests potential for hydrogen bonding, which would affect its solubility properties and interactions with biological systems.
Structural Characteristics
The structure of 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one features a pyrimidinone scaffold with several key functional groups that define its chemical behavior:
-
Pyrimidinone core: A six-membered heterocyclic ring containing two nitrogen atoms with a carbonyl group at position 2
-
Hydroxyl group at position 6: Increases polarity and provides a site for hydrogen bonding
-
Hydroxyethyl chain at position 5: Offers additional hydrogen bonding capability and increases the molecule's flexibility
-
N-methyl group at position 1: Affects the electronic properties of the ring system and may influence receptor interactions
This unique combination of functional groups creates a molecule with multiple sites for potential intermolecular interactions, which may be relevant for biological activity. The SMILES notation for this compound (CN1C(=C(CCO)C=NC1=O)O) provides a linear representation of its structure that can be used in computational chemistry and database searching .
Chemical Identifiers
For researchers working with this compound, several standard chemical identifiers are available to ensure accurate identification and reference:
| Identifier Type | Value |
|---|---|
| CAS Number | 1142201-85-1 |
| MFCD Number | MFCD12028111 |
| Compound ID (ChemDiv) | BB52-5821 |
| SMILES Notation | CN1C(=C(CCO)C=NC1=O)O |
These identifiers enable unambiguous referencing of the compound across different chemical databases and literature sources . The CAS number in particular serves as a universal identifier that can be used to track the compound's appearance in scientific literature and patent documents.
Structure-Activity Relationship Considerations
While specific biological activity data for 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one is limited in the available literature, the structural features of this compound suggest potential for various biochemical interactions. Pyrimidinone-based compounds have demonstrated diverse pharmacological properties in various research contexts.
The hydroxyl group at position 6 can serve as both a hydrogen bond donor and acceptor, potentially enabling interactions with amino acid residues in protein binding sites. Similarly, the hydroxyethyl chain at position 5 provides additional hydrogen bonding capacity and conformational flexibility, which could be important for adapting to binding pocket geometries in potential target proteins.
The N-methyl group at position 1 alters the electronic distribution within the pyrimidine ring, potentially affecting the compound's binding affinity and selectivity. This substituent may also influence the compound's metabolic stability by blocking a potential site for enzymatic attack.
Research Gaps and Future Directions
Despite its presence in chemical databases, comprehensive research specifically targeting 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one appears limited in the current scientific literature. This presents several opportunities for further investigation:
-
Synthesis optimization and scale-up procedures specific to this compound
-
Comprehensive characterization of physicochemical properties, including solubility profiles, stability studies, and spectroscopic analyses
-
Evaluation of biological activities, particularly in therapeutic areas where related pyrimidinones have shown promise
-
Structure-activity relationship studies involving systematic modifications of the core structure
-
Potential applications as a building block in the synthesis of more complex molecules with enhanced biological activities
Future research might also explore the compound's potential as a pharmacophore in medicinal chemistry programs or its utility as an intermediate in the synthesis of biologically active compounds. Comparative studies with structurally related pyrimidinones could provide valuable insights into the influence of the specific substitution pattern on biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume